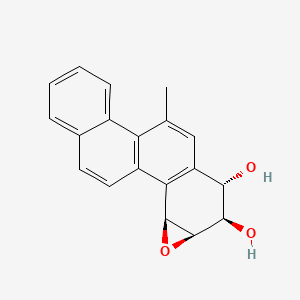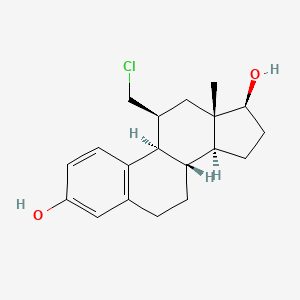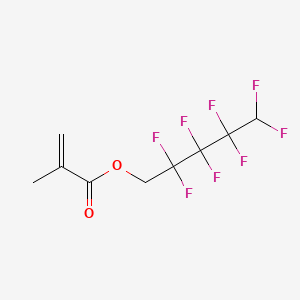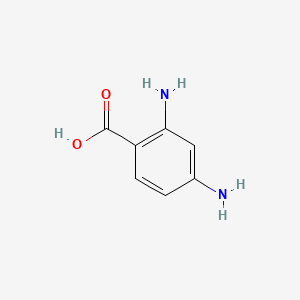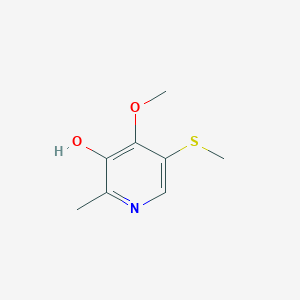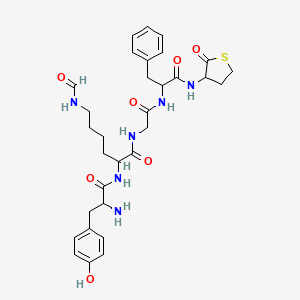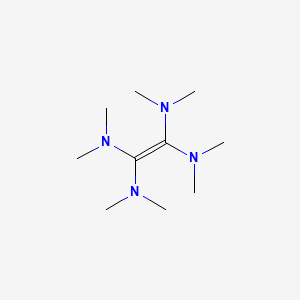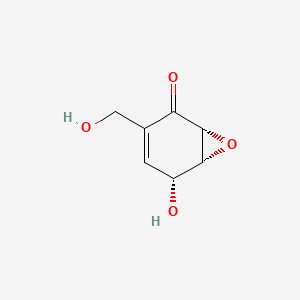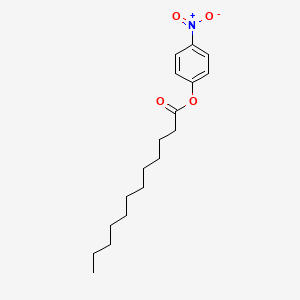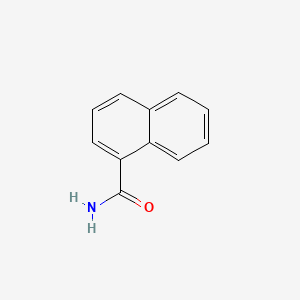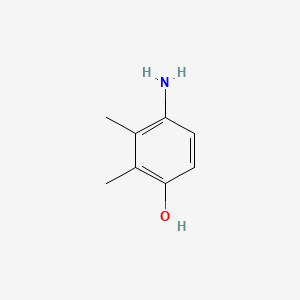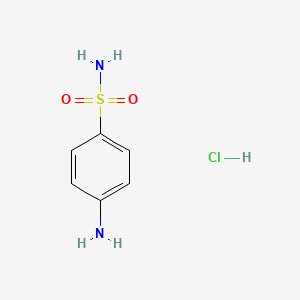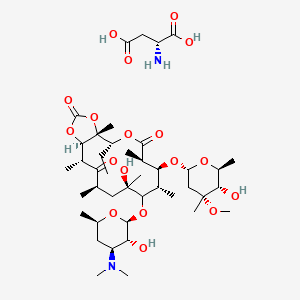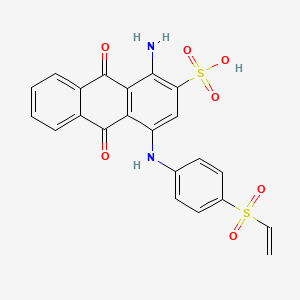
1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an anthracene core substituted with amino, ethenylsulfonyl, and sulfonic acid groups
Preparation Methods
The synthesis of 1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid involves multiple steps, typically starting with the functionalization of the anthracene core. The synthetic route generally includes:
Nitration and Reduction: The anthracene core is first nitrated to introduce nitro groups, which are subsequently reduced to amino groups.
Ethenylsulfonylation: The ethenylsulfonyl group is introduced via a reaction with ethenylsulfonyl chloride under basic conditions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamide derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
When compared to similar compounds, 1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid stands out due to its unique combination of functional groups. Similar compounds include:
1-Amino-4-(4-sulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid: Lacks the ethenyl group, resulting in different reactivity and applications.
1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene: Lacks the sulfonic acid group, affecting its solubility and reactivity.
Properties
CAS No. |
62669-67-4 |
|---|---|
Molecular Formula |
C22H16N2O7S2 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C22H16N2O7S2/c1-2-32(27,28)13-9-7-12(8-10-13)24-16-11-17(33(29,30)31)20(23)19-18(16)21(25)14-5-3-4-6-15(14)22(19)26/h2-11,24H,1,23H2,(H,29,30,31) |
InChI Key |
NHVANJGFAFQZEE-UHFFFAOYSA-N |
SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
| 62669-67-4 | |
Synonyms |
remazol brilliant blue R vinyl sulfone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


